molecular formula C57H94N4O8S2 B15126642 1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine

Cat. No.: B15126642
M. Wt: 1027.5 g/mol
InChI Key: IWWYCRLGJKCWSE-UHFFFAOYSA-N
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Description

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines anthracene derivatives with sulfonic acid and amine groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine typically involves multiple steps, including the formation of the anthracene core, sulfonation, and amination reactions. The general synthetic route can be summarized as follows:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Sulfonation: The anthracene core undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at specific positions.

    Amination: The sulfonated anthracene derivative is then subjected to amination reactions using appropriate amine reagents to introduce the amino groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or dye for biological imaging.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with cellular components, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, such as its use as a dye or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
  • Octadecan-9-amine
  • Anthracene derivatives with sulfonic acid groups

Uniqueness

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine is unique due to its combination of anthracene, sulfonic acid, and amine groups. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C57H94N4O8S2

Molecular Weight

1027.5 g/mol

IUPAC Name

1-amino-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid;octadecan-9-amine

InChI

InChI=1S/C21H16N2O8S2.2C18H39N/c1-10-6-7-13(15(8-10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)11-4-2-3-5-12(11)21(18)25;2*1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);2*18H,3-17,19H2,1-2H3

InChI Key

IWWYCRLGJKCWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)N.CCCCCCCCCC(CCCCCCCC)N.CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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